3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole
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Overview
Description
3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with ethylsulfonyl chloride and p-tolyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrole derivative.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrrole derivatives without the sulfonyl group.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(Ethylsulfonyl)-2-(phenyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15NO2S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-3-17(15,16)12-8-9-14-13(12)11-6-4-10(2)5-7-11/h4-9,14H,3H2,1-2H3 |
InChI Key |
BVBWFIIYHWFYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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